Alpelisib

Catalog No.
S548345
CAS No.
1217486-61-7
M.F
C19H22F3N5O2S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpelisib

CAS Number

1217486-61-7

Product Name

Alpelisib

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C19H22F3N5O2S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BYL719; BYL-719; BYL 719; Alpelisib

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

The exact mass of the compound Alpelisib is 441.14463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Alpelisib (BYL719, CAS 1217486-61-7) is an orally bioavailable, orthosteric, alpha-specific phosphatidylinositol-3-kinase (PI3K) inhibitor . In procurement and experimental design, it serves as the benchmark compound for selectively targeting wild-type and mutated PIK3CA (e.g., H1047R, E545K) without the confounding toxicity of pan-PI3K inhibition . Key selection criteria for this specific API include its >200-fold selectivity for the PI3Kα isoform over PI3Kβ, its precisely characterized pH-dependent solubility profile requiring specific formulation strategies, and its established tolerability in long-term combination models[REFS-1, REFS-2].

Substituting Alpelisib with pan-PI3K inhibitors (such as Buparlisib or Pictilisib) or other isoform-specific agents fundamentally alters experimental outcomes and in vivo viability [1]. Pan-PI3K inhibitors introduce severe off-target toxicities and broad kinase binding that confound pathway-specific phenotypic assays, leading to premature subject discontinuation in long-term studies [1]. Furthermore, Alpelisib exhibits a highly pH-dependent solubility profile—dropping from 3.64 mg/mL at pH 1.0 to <0.09 mg/mL at pH 3.0—meaning that generic formulation protocols or basic excipients used for other kinase inhibitors will result in poor bioavailability and irreproducible pharmacokinetic data [2].

Isoform-Specific PI3Kα Selectivity vs. Pan-PI3K Inhibitors

In cell-free kinase assays, Alpelisib demonstrates an IC50 of 5 nM for PI3Kα while maintaining an IC50 > 1200 nM for PI3Kβ . In contrast, the pan-PI3K inhibitor Buparlisib shows an IC50 of 52 nM for PI3Kα and 166 nM for PI3Kβ . This >200-fold selectivity for the alpha isoform ensures precise pathway modulation compared to the ~3.2-fold selectivity of Buparlisib .

Evidence DimensionPI3Kα vs PI3Kβ IC50 ratio
Target Compound Data>200-fold selectivity (α: 5 nM, β: >1200 nM)
Comparator Or BaselineBuparlisib (~3.2-fold selectivity; α: 52 nM, β: 166 nM)
Quantified Difference~60x greater alpha-isoform selectivity margin
ConditionsCell-free kinase inhibition assay

Essential for researchers needing to isolate PIK3CA-dependent signaling without triggering the compensatory or toxic effects associated with PI3Kβ/γ/δ inhibition.

Off-Target Kinase Sparing at High Screening Concentrations

When screened against a panel of 442 kinases at a concentration of 10 μM, Alpelisib maintains high selectivity for class I PI3K enzymes and mutant PIK3CA forms [1]. Conversely, the pan-PI3K inhibitor Pictilisib exhibits >80% off-target binding to 34 non-PI3K kinases at the same 10 μM concentration [1].

Evidence DimensionOff-target kinase binding (>80% inhibition at 10 μM)
Target Compound DataMinimal off-target binding outside PI3K/mTOR family
Comparator Or BaselinePictilisib (34 off-target kinases bound)
Quantified DifferenceSignificant reduction in non-specific kinase interactions at 10 μM
Conditions442-kinase screening panel at 10 μM

Prevents false-positive phenotypic results and off-target toxicity in high-dose in vitro screening and cellular assays.

pH-Dependent Aqueous Solubility for In Vivo Formulation

Alpelisib exhibits a highly pH-dependent solubility profile, achieving 3.42–3.64 mg/mL at pH 1.0 (0.1N HCl), but dropping to <0.09 mg/mL at pH 3.0 and above [1]. This contrasts with pH-independent kinase inhibitors and necessitates specific acidic vehicles or dispersible formulations lacking basic excipients to maintain bioavailability [1].

Evidence DimensionAqueous solubility across pH gradient
Target Compound Data3.64 mg/mL at pH 1.0 vs <0.09 mg/mL at pH ≥ 3.0
Comparator Or BaselineStandard pH-independent APIs (Consistent solubility)
Quantified Difference>40-fold solubility drop from pH 1.0 to pH 3.0
ConditionsAqueous buffer dissolution at 37°C

Dictates strict vehicle selection and excipient compatibility for in vivo dosing, ensuring reproducible pharmacokinetic exposure.

In Vivo Tolerability for Long-Term Combination Studies

In advanced models evaluating combinations with endocrine therapies, Alpelisib demonstrated a significantly lower toxicity profile compared to Buparlisib [1]. Treatment-emergent adverse events led to study discontinuation in 18.8% of Alpelisib subjects, compared to 53.8% for Buparlisib [1].

Evidence DimensionToxicity-driven discontinuation rate
Target Compound Data18.8% discontinuation
Comparator Or BaselineBuparlisib (53.8% discontinuation)
Quantified Difference35% absolute reduction in toxicity-related dropouts
ConditionsLong-term combination therapy with tamoxifen/goserelin

Makes Alpelisib the preferred procurement choice for long-term, multi-agent in vivo efficacy studies where premature subject loss would invalidate results.

PIK3CA-Mutant Oncology Modeling

Selected for in vitro and in vivo models of HR+/HER2- breast cancer harboring H1047R or E545K mutations, where alpha-isoform specificity is required to avoid pan-PI3K toxicity [1].

Endocrine Therapy Synergy Studies

The compound of choice for evaluating synergistic combinations with estrogen receptor antagonists due to its documented 18.8% discontinuation rate, which is significantly lower than first-generation pan-PI3K inhibitors [1].

Formulation and Pharmacokinetic Research

Used as a reference compound in formulation science for developing dispersible matrices and acidic vehicles, owing to its strict pH-dependent solubility profile (insoluble above pH 3.0) [2].

Metabolic Pathway Benchmarking

Utilized as a benchmark orthosteric PI3Kα inhibitor to study induced hyperglycemia and insulin resistance in wild-type metabolic tissues, serving as a control against newer mutant-selective allosteric inhibitors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

441.14463062 Da

Monoisotopic Mass

441.14463062 Da

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08W5N2C97Q

Drug Indication

Alpelisib is indicated in combination with fulvestrant to treat postmenopausal women, and men, with advanced or metastatic breast cancer. This cancer must be hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, and PIK3CA­ mutated. The cancer must be detected by an FDA-approved test following progression on or after an endocrine-based regimen. Alpelisib is also used to treat adult and pediatric patients two years of age and older with severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS) who require systemic therapy. This indication is approved under accelerated approval based on response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s).
Piqray is indicated in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with a PIK3CA mutation after disease progression following endocrine therapy as monotherapy (see section 5. 1).
Treatment of PIK3CA related overgrowth spectrum
Treatment of Fallopian tube carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of ovarian carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of peritoneal carcinoma (excluding blastomas and sarcomas)
Treatment of breast cance

Livertox Summary

Alpelisib is an oral selective inhibitor of the phosphoinositol-3-kinase (PIK3) which is mutated in several forms of solid tumors and is approved for use in specific forms of advanced or metastatic breast cancer. Serum aminotransferase elevations are common during alpelisib therapy but clinically apparent liver injury with jaundice has not been reported with its use and must be rare, if it occurs at all.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents
Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.

Absorption Distribution and Excretion

Alpelisib reached a peak concentration in plasma of 1320±912ng/mL after 2 hours. Alpelisib has an AUClast of 11,100±3760h ng/mL and an AUCINF of 11,100±3770h ng/mL. A large, high fat meal increases the AUC by 73% and Cmax by 84% while a small, low fat meal increases the AUC by 77% and Cmax by 145%.
36% of an oral dose is eliminated as unchanged drug in the feces and 32% as the primary metabolite BZG791 in the feces. About 2% of an oral dose is eliminated in the urine as unchanged drug and 7.1% as the primary metabolite BZG791. In total 81% of an oral dose is eliminated in the feces and 14% is eliminated in the urine.
The apparent volume of distribution at steady state is 114L.
The mean apparent oral clearance was 39.0L/h. The predicted clearance is 9.2L/hr under fed conditions.

Metabolism Metabolites

Alpelisib is metabolized by hydrolysis reactions to form the primary metabolite. It is also metabolized by CYP3A4. The full metabolism of Alpelisib has yet to be determined but a series of reactions have been proposed. The main metabolic reaction is the substitution of an amine group on alpelisib for a hydroxyl group to form a metabolite known as M4 or BZG791. Alpelisib can also be glucuronidated to form the M1 and M12 metabolites.

Wikipedia

Alpelisib

Biological Half Life

The mean half life of alprelisib is 8 to 9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Azab F, Vali S, Abraham J, Potter N, Muz B, de la Puente P, Fiala M, Paasch J, Sultana Z, Tyagi A, Abbasi T, Vij R, Azab AK. PI3KCA plays a major role in multiple myeloma and its inhibition with BYL719 decreases proliferation, synergizes with other therapies and overcomes stroma-induced resistance. Br J Haematol. 2014 Jan 9. doi: 10.1111/bjh.12734. [Epub ahead of print] PubMed PMID: 24405121.
2: Brady SW, Zhang J, Seok D, Wang H, Yu D. Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor. Mol Cancer Ther. 2014 Jan;13(1):60-70. doi: 10.1158/1535-7163.MCT-13-0518. Epub 2013 Nov 18. PubMed PMID: 24249715; PubMed Central PMCID: PMC3902650.
3: Garrett JT, Sutton CR, Kurupi R, Bialucha CU, Ettenberg SA, Collins SD, Sheng Q, Wallweber J, Defazio-Eli L, Arteaga CL. Combination of antibody that inhibits ligand-independent HER3 dimerization and a p110α inhibitor potently blocks PI3K signaling and growth of HER2+ breast cancers. Cancer Res. 2013 Oct 1;73(19):6013-23. doi: 10.1158/0008-5472.CAN-13-1191. Epub 2013 Aug 5. PubMed PMID: 23918797; PubMed Central PMCID: PMC3790862.
4: Elkabets M, Vora S, Juric D, Morse N, Mino-Kenudson M, Muranen T, Tao J, Campos AB, Rodon J, Ibrahim YH, Serra V, Rodrik-Outmezguine V, Hazra S, Singh S, Kim P, Quadt C, Liu M, Huang A, Rosen N, Engelman JA, Scaltriti M, Baselga J. mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in PIK3CA-mutant breast cancer. Sci Transl Med. 2013 Jul 31;5(196):196ra99. doi: 10.1126/scitranslmed.3005747. PubMed PMID: 23903756.
5: Furet P, Guagnano V, Fairhurst RA, Imbach-Weese P, Bruce I, Knapp M, Fritsch C, Blasco F, Blanz J, Aichholz R, Hamon J, Fabbro D, Caravatti G. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3741-8. doi: 10.1016/j.bmcl.2013.05.007. Epub 2013 May 14. Erratum in: Bioorg Med Chem Lett. 2013 Aug 15;23(16):4723. PubMed PMID: 23726034.
6: Young CD, Pfefferle AD, Owens P, Kuba MG, Rexer BN, Balko JM, Sánchez V, Cheng H, Perou CM, Zhao JJ, Cook RS, Arteaga CL. Conditional loss of ErbB3 delays mammary gland hyperplasia induced by mutant PIK3CA without affecting mammary tumor latency, gene expression, or signaling. Cancer Res. 2013 Jul 1;73(13):4075-85. doi: 10.1158/0008-5472.CAN-12-4579. Epub 2013 Apr 30. PubMed PMID: 23633485; PubMed Central PMCID: PMC3702683.

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